N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-7(15)12-8-3-2-4-9(5-8)14-6-11-13-10(14)16/h2-6H,1H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIJEGBNIFORAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=NNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Phenyl Ring: The triazole ring is then coupled with a phenyl halide derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiol reagents.
Acetamide Formation: Finally, the acetamide group is formed through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to form dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and triazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
Key Compounds :
N-[3-(3-Cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide () Structural Difference: Cyclopropyl group at position 3 of the triazole. Activity: Not explicitly reported, but cyclopropyl analogs are known for metabolic stability .
N-[3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide ()
- Structural Difference : Methyl group at position 5 of the triazole.
- Impact : Increased hydrophobicity (molecular weight: 263.30 g/mol ) may enhance CNS penetration .
Table 1: Triazole Substituent Effects
Variations in the Acetamide Moiety
Key Compounds :
2-{[4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Structural Difference : Trifluoromethyl (-CF₃) on the acetamide’s phenyl ring.
- Impact : Strong electron-withdrawing effect enhances binding to hydrophobic pockets (e.g., kinase active sites) .
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl}acetamide ()
- Structural Difference : Chlorophenyl and methylsulfanylbenzyl groups.
- Impact : Dual sulfanyl groups may facilitate redox interactions or disulfide bonding in biological systems .
Table 2: Acetamide Modifications
Biological Activity
N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological activity, and potential applications based on existing literature.
Molecular Formula: C10H10N4OS
Molecular Weight: 234.28 g/mol
IUPAC Name: N-[3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide
CAS Number: 167219-58-1
PubChem CID: 20596876
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring: This is achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
- Attachment of the Phenyl Ring: The triazole ring is coupled with a phenyl halide derivative via a palladium-catalyzed cross-coupling reaction.
- Introduction of the Sulfanyl Group: A nucleophilic substitution reaction using thiol reagents introduces the sulfanyl group.
- Acetamide Formation: The acetamide group is formed through an acylation reaction using acetic anhydride or acetyl chloride .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that compounds containing triazole moieties often demonstrate significant activity against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | Significant |
Research indicates that the presence of the sulfanyl group enhances the antimicrobial efficacy of triazole derivatives by facilitating interactions with microbial enzymes .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Triazole derivatives have been noted for their ability to inhibit tumor growth through various mechanisms, including:
- Inhibition of Cell Proliferation: Studies have shown that this compound can reduce cell viability in cancer cell lines.
- Induction of Apoptosis: The compound has been observed to trigger apoptotic pathways in certain cancer cells, leading to programmed cell death .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The sulfanyl group and triazole ring play critical roles in binding to these targets, modulating their activity and resulting in various biological effects.
Case Studies
-
Antimicrobial Efficacy Study:
A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated that this compound showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Cancer Cell Line Study:
In vitro studies on human cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that treatment with this compound led to a decrease in cell proliferation by approximately 40% at a concentration of 50 µM after 48 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
